

Application Note: Utilizing Propylene Glycol Dipalmitate (PGDP) in Skin Absorption Studies

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Propylene glycol dipalmitate*

CAS No.: 33587-20-1

Cat. No.: B1607228

[Get Quote](#)

Introduction

The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical and cosmetic science. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most xenobiotics. **Propylene Glycol Dipalmitate (PGDP)**, a diester of propylene glycol and palmitic acid, has emerged as a valuable excipient in topical formulations. Its lipophilic nature and chemical structure enable it to act as an effective penetration enhancer, modifying the stratum corneum's barrier properties to facilitate drug absorption.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of PGDP in skin absorption studies. It delineates the underlying mechanisms of action and offers robust, step-by-step protocols for in vitro and in vivo experimental designs. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.

Section 1: Physicochemical Properties & Mechanism of Action

A thorough understanding of PGDP's properties is fundamental to its effective application. As a highly lipophilic molecule, it is particularly suited for enhancing the permeation of poorly water-soluble active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of **Propylene Glycol Dipalmitate**

Property	Value	Source
IUPAC Name	2-hexadecanoyloxypropyl hexadecanoate	PubChem[1]
Molecular Formula	C ₃₅ H ₆₈ O ₄	PubChem[1]
Molecular Weight	552.9 g/mol	PubChem[1]
LogP (XLogP3-AA)	15.1 (estimated)	PubChem[1]
Solubility	Insoluble in water (1.169e-010 mg/L @ 25°C est.)	The Good Scents Company[2]
Appearance	Viscous liquid	N/A

Causality of Penetration Enhancement

The efficacy of PGDP as a penetration enhancer is not coincidental but a direct result of its molecular structure and interaction with the skin's lipid matrix. While direct studies on PGDP are specific, the mechanism can be inferred from the extensive research on its parent molecule, propylene glycol (PG), and related fatty acid esters. PG is known to increase the mobility and disorder of lipids within the stratum corneum[3][4].

The proposed mechanism for PGDP involves:

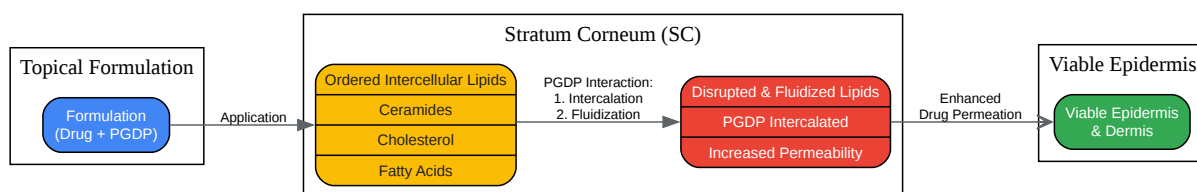
- **Intercalation and Disruption:** The long C16 palmitate chains of PGDP integrate into the highly ordered intercellular lipid lamellae of the stratum corneum. This intercalation disrupts the tight packing of ceramides, cholesterol, and free fatty acids.

- **Increased Fluidity:** By creating voids and disrupting the crystalline lipid structure, PGDP increases the fluidity of the lipid bilayers. This more fluid state presents a less tortuous path for drug molecules to navigate.
- **Enhanced Partitioning:** PGDP can act as a co-solvent within the stratum corneum, altering its polarity and improving the partitioning of a lipophilic drug from the vehicle into the skin.

This multi-faceted mechanism effectively lowers the activation energy required for a drug molecule to traverse the skin barrier.

Visualization of Mechanism

The following diagram illustrates the proposed interaction of PGDP with the stratum corneum lipid matrix.



[Click to download full resolution via product page](#)

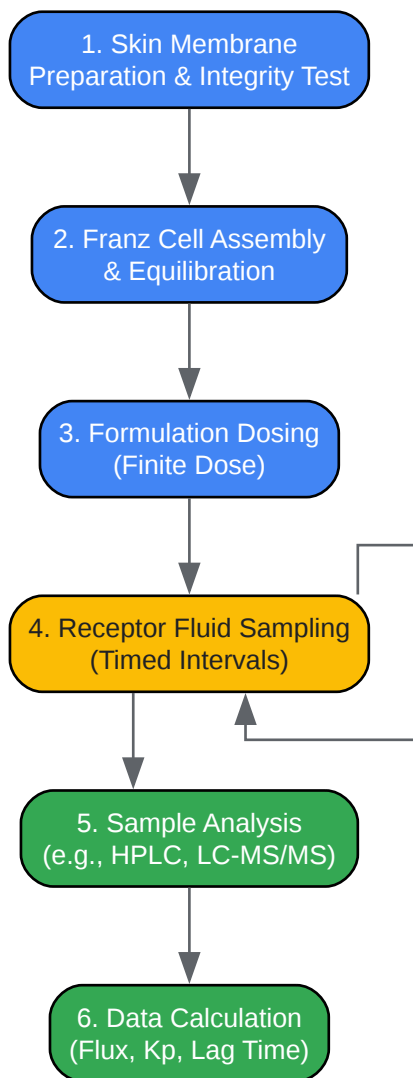
Caption: PGDP from a topical formulation intercalates with and fluidizes the stratum corneum lipids, enhancing drug permeation.

Section 2: Protocol for In Vitro Skin Permeation Testing (IVPT)

The Franz diffusion cell is the gold standard apparatus for in vitro skin permeation studies, providing a reliable model to assess the rate and extent of drug absorption from topical formulations.[5] This protocol is designed in accordance with OECD Guideline 428 and FDA guidance to ensure regulatory compliance and data robustness.[6][7][8][9]

Experimental Workflow Visualization

The diagram below outlines the critical steps of the IVPT protocol using a Franz diffusion cell.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for conducting an In Vitro Permeation Test (IVPT) using Franz diffusion cells.

Detailed Step-by-Step Methodology

Materials:

- Franz Diffusion Cells (static or flow-through)[10]

- Excised human skin (dermatomed to 350-500 μm) or a suitable animal model (e.g., porcine ear skin)[5]
- Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer if needed)
- Test formulation containing API and PGDP
- Control formulation (without PGDP)
- Positive displacement pipette for dosing
- Syringes and needles for sampling
- Validated analytical method (e.g., HPLC, LC-MS/MS) for API quantification

Protocol:

- Skin Preparation and Integrity Check (Self-Validation Step):
 - Causality: The integrity of the skin barrier is the most critical variable. Compromised skin will yield artificially high permeation rates.
 - Thaw frozen skin slowly at room temperature.
 - Cut skin sections to fit the Franz cell orifice.
 - Mount each skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[9]
 - Integrity Test: Measure the Trans-Epidermal Water Loss (TEWL) or electrical resistance of the mounted skin. Only use skin sections that meet pre-defined acceptance criteria (e.g., $\text{TEWL} < 10 \text{ g/m}^2/\text{h}$). This step is crucial for validating the barrier function of each skin sample.
- Franz Cell Assembly and Equilibration:

- Causality: Proper assembly prevents leaks and air bubbles, which can act as a diffusion barrier, while equilibration ensures the system is at a physiologically relevant temperature.
- Carefully assemble the cells, ensuring no air bubbles are trapped beneath the skin.[5]
- Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor solution.
- Place the cells in a circulating water bath set to maintain the skin surface temperature at $32 \pm 1^\circ\text{C}$.
- Equilibrate for at least 30 minutes.[5]
- Formulation Dosing:
 - Causality: A finite dose (e.g., 5-10 mg/cm²) mimics realistic in-use conditions and is a standard regulatory requirement.[5]
 - Apply a precise, finite dose of the PGDP-containing formulation evenly onto the skin surface in the donor chamber.
 - Record the exact weight applied.
 - The donor chamber is typically left unoccluded to simulate in-use conditions unless specified otherwise.
- Sample Collection:
 - Causality: A well-designed sampling schedule is necessary to accurately characterize the permeation profile, including the lag time and steady-state flux.
 - At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor solution for analysis.[5]
 - Immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
 - Store samples at an appropriate temperature (e.g., 4°C or -20°C) prior to analysis.
- Sample Analysis and Data Calculation:

- Quantify the concentration of the API in each sample using a validated analytical method.
- Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) at each time point, correcting for sample replacement.
- Plot the cumulative amount permeated versus time.
- Determine the key permeation parameters:
 - Steady-State Flux (J_{ss}): The slope of the linear portion of the permeation curve ($\mu\text{g}/\text{cm}^2/\text{hr}$).[\[5\]](#)
 - Lag Time (t_{lag}): The x-intercept of the linear portion of the curve (hours).[\[5\]](#)
 - Permeability Coefficient (K_p): Calculated as J_{ss} divided by the concentration of the drug in the donor formulation (cm/hr).[\[5\]](#)

Section 3: In Vivo Study Design Considerations: Tape Stripping

While IVPT is a powerful screening tool, in vivo studies provide data on drug distribution within the stratum corneum under physiological conditions. Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after topical application. [\[11\]](#)[\[12\]](#)

Tape Stripping Protocol

Objective: To quantify the amount of API that has penetrated into the stratum corneum as a function of depth.

Materials:

- Adhesive tape discs (e.g., D-Squame®)[\[13\]](#)
- Applicator with a constant pressure weight
- Solvent for drug extraction (e.g., methanol, acetonitrile)

- Validated analytical method

Protocol:

- Application Site and Dosing:
 - Delineate test sites on the forearm of human volunteers or the flank of an animal model.
 - Apply a precise amount of the PGDP-containing formulation to the test site.
 - Allow the formulation to penetrate for a pre-determined period (e.g., 30 minutes, 2 hours).
- Removal of Excess Formulation:
 - Gently wipe the skin surface to remove any unabsorbed formulation. This step is critical to ensure that the tape strips collect drug from within the stratum corneum, not from the surface.
- Sequential Tape Stripping:
 - Causality: Applying consistent pressure and removal technique minimizes variability between strips and subjects.
 - Place an adhesive tape disc onto the treatment area.
 - Apply firm, consistent pressure for a set time (e.g., 5 seconds) using a standardized weight.[\[13\]](#)[\[14\]](#)
 - Remove the tape strip rapidly and smoothly in a single motion.[\[11\]](#)
 - Repeat this process for a set number of strips (e.g., 15-20) on the same site. Place each strip into a separate, labeled vial.[\[13\]](#)
- Drug Extraction and Analysis:
 - Add a precise volume of extraction solvent to each vial.

- Agitate (e.g., vortex, sonicate) to extract the API from the tape strip and the attached corneocytes.
- Analyze the extract using a validated method to determine the amount of API on each strip.
- Data Interpretation:
 - Plot the amount of API per tape strip versus the strip number. This provides a concentration-depth profile of the drug within the stratum corneum.
 - Comparing the profiles of formulations with and without PGDP will quantitatively demonstrate its penetration-enhancing effect.

Section 4: Safety & Regulatory Context

Propylene glycol esters, including PGDP, have a long history of use in cosmetic and pharmaceutical products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed propylene glycol and its esters as safe for use in cosmetic formulations when formulated to be non-irritating.^{[15][16]} Propylene glycol itself is generally recognized as safe (GRAS) by the FDA for food use and is approved in numerous pharmaceutical preparations.^[17] While PGDP is considered to have a low potential for irritation, it is imperative for formulators to conduct standard safety and toxicity testing on the final formulation.

Section 5: Conclusion

Propylene Glycol Dipalmitate is a highly effective, lipophilic penetration enhancer that can significantly improve the dermal and transdermal delivery of a wide range of APIs. Its mechanism of action, centered on the disruption and fluidization of the stratum corneum's lipid matrix, provides a scientifically sound basis for its inclusion in topical formulations. By employing robust and validated methodologies such as in vitro permeation testing with Franz diffusion cells and in vivo tape stripping, researchers can accurately quantify the impact of PGDP, de-risk formulation development, and accelerate the progression of novel topical products. The protocols and insights provided in this guide serve as a foundational resource for leveraging PGDP to overcome the skin barrier challenge.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118091, **Propylene glycol dipalmitate**. Retrieved from [[Link](#)]
- Notman, R., & Mistry, J. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. *The Journal of Physical Chemistry B*, 117(44), 13688–13697. Retrieved from [[Link](#)]
- Becker, L. C., et al. (2012). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. *International Journal of Toxicology*, 31(5_suppl), 245S-260S. Retrieved from [[Link](#)]
- U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [[Link](#)]
- Plastic Surgery Key. (2017). Stripping Procedures for Penetration Measurements of Topically Applied Substances. Retrieved from [[Link](#)]
- Pont, M., et al. (2020). Effect of propylene glycol on the skin penetration of drugs. *Journal of Pharmaceutical Sciences*, 109(2), 1163-1172. Retrieved from [[Link](#)]
- Fiume, M. M., et al. (2012). Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics. *International Journal of Toxicology*, 31(5_suppl), 245S-60S. Retrieved from [[Link](#)]
- The Good Scents Company. (n.d.). **Propylene glycol dipalmitate**. Retrieved from [[Link](#)]
- Center for Research on Complex Generics. (n.d.). In Vitro Permeation Test (IVPT) Fundamentals: Scientific and Practical Considerations. Retrieved from [[Link](#)]
- European Commission. (2006). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. Retrieved from [[Link](#)]
- Andersen, K. E., et al. (2016). Tape Stripping Technique for Stratum Corneum Protein Analysis. *Journal of Visualized Experiments*, (107), 53568. Retrieved from [[Link](#)]
- Tioga Research. (n.d.). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Retrieved from [[Link](#)]

- Mistry, J., & Notman, R. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. ACS Publications. Retrieved from [[Link](#)]
- LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. Retrieved from [[Link](#)]
- Lancer, D. (2023). Tape Stripping: Investigational, Diagnostic and Therapeutic Uses in Dermatology. *Dermatology and Therapy*, 13(1), 1-13. Retrieved from [[Link](#)]
- CIR. (n.d.). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics - CIR Report Data Sheet. Retrieved from [[Link](#)]
- Google Patents. (n.d.). Topical dermatological formulations and use thereof.
- Dias, M., et al. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. *Current Protocols in Pharmacology*, 91(1), e79. Retrieved from [[Link](#)]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22726248, Propylene glycol 2-palmitate. Retrieved from [[Link](#)]
- Tox Lab. (n.d.). Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Propylene glycol. Retrieved from [[Link](#)]
- Semantic Scholar. (n.d.). Effect of propylene glycol on the skin penetration of drugs. Retrieved from [[Link](#)]
- National Institutes of Health. (2024). Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin. Retrieved from [[Link](#)]
- IIVS. (n.d.). OECD 427/428: Skin absorption (in vivo and in vitro). Retrieved from [[Link](#)]

- ResearchGate. (n.d.). OECD 428: a new in vitro test guideline for human risk assessment following dermal exposure to industrial chemicals. Retrieved from [[Link](#)]
- Lademann, J., et al. (2009). The Tape Stripping procedure—Evaluation of some Critical Parameters. *European Journal of Pharmaceutics and Biopharmaceutics*, 72(2), 317-323. Retrieved from [[Link](#)]
- FAO. (n.d.). Propylene glycol. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Propylene glycol dipalmitate | C₃₅H₆₈O₄ | CID 118091 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. propylene glycol dipalmitate, 33587-20-1 [thegoodscentscompany.com]
3. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
5. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
6. fda.gov [fda.gov]
7. ec.europa.eu [ec.europa.eu]
8. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
9. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
10. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
11. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]

- [12. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [13. Tape Stripping Technique for Stratum Corneum Protein Analysis - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/13/)
- [14. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/14/)
- [15. cir-safety.org \[cir-safety.org\]](https://www.cir-safety.org)
- [16. Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/16/)
- [17. Propylene glycol - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [Application Note: Utilizing Propylene Glycol Dipalmitate (PGDP) in Skin Absorption Studies]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607228/docs#application-note-utilizing-propylene-glycol-dipalmitate-pgdp-in-skin-absorption-studies\]](https://www.benchchem.com/product/b1607228/docs#application-note-utilizing-propylene-glycol-dipalmitate-pgdp-in-skin-absorption-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check